4-[(Benzylsulfanyl)methyl]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide
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Overview
Description
4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylsulfanyl group, a nitrophenyl-furan moiety, and a benzohydrazide core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide typically involves multi-step organic reactions. One common method includes the condensation of benzohydrazide with an aldehyde or ketone to form the hydrazone linkage. The benzylsulfanyl group can be introduced through nucleophilic substitution reactions, while the nitrophenyl-furan moiety can be synthesized via a series of electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Scientific Research Applications
4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The nitrophenyl-furan moiety may play a crucial role in its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- **4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide
- **4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide analogs
Uniqueness
The uniqueness of 4-[(Benzylsulfanyl)methyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, solubility, or specific interactions with biological targets.
Properties
Molecular Formula |
C26H21N3O4S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
4-(benzylsulfanylmethyl)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C26H21N3O4S/c30-26(22-8-6-20(7-9-22)18-34-17-19-4-2-1-3-5-19)28-27-16-24-14-15-25(33-24)21-10-12-23(13-11-21)29(31)32/h1-16H,17-18H2,(H,28,30)/b27-16+ |
InChI Key |
JYYBPGIRVJMNJZ-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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